molecular formula C24H19BrFN5O3S B2667360 N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 389071-26-5

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2667360
CAS No.: 389071-26-5
M. Wt: 556.41
InChI Key: MFOWLSUFBQPJJV-UHFFFAOYSA-N
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Description

N-((5-((4-Bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. Its structure is based on a 4-(4-fluorophenyl)-4H-1,2,4-triazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological potential. The presence of a (4-bromobenzyl)thio moiety at the 5-position and a 2-methyl-3-nitrobenzamide group attached via a methylene bridge to the 3-position creates a multifunctional molecule suitable for structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex chemical libraries. Scientific literature extensively documents that 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives exhibit a broad spectrum of biological activities, positioning this compound as a valuable candidate for investigations in antimicrobial, antifungal, and anticancer research . The specific substituents—fluorophenyl, bromobenzyl, and nitrobenzamide—are strategically incorporated to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which may include various enzymes or protein receptors. Researchers can utilize this compound as a core building block in organic synthesis, where it can be further functionalized, particularly at the sulfur atom or the amide group, to explore novel chemical space . It serves as a crucial tool for probing biochemical pathways and developing new therapeutic agents, making it an essential reagent for high-throughput screening and hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFN5O3S/c1-15-20(3-2-4-21(15)31(33)34)23(32)27-13-22-28-29-24(30(22)19-11-9-18(26)10-12-19)35-14-16-5-7-17(25)8-6-16/h2-12H,13-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOWLSUFBQPJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is typically introduced via nitration of a benzamide precursor, using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bromobenzylthio group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) for reduction of the nitro group.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Triazole derivatives, including the target compound, have been investigated for their anticancer properties. Studies have shown that compounds with triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide have demonstrated selective activity against human lung adenocarcinoma cells (A549) and glioblastoma cells. The structure-activity relationship (SAR) suggests that the presence of the triazole ring is crucial for the observed anticancer activity .

Antifungal Properties

The compound's triazole framework is also known for its antifungal properties. Triazoles are widely used in antifungal therapies due to their ability to inhibit lanosterol demethylase, an enzyme critical for ergosterol synthesis in fungi. This mechanism makes them effective against a range of fungal pathogens, including Candida species and Aspergillus .

Antibacterial Effects

Research indicates that triazole compounds can exhibit antibacterial activity as well. The compound has shown efficacy against various bacterial strains, making it a candidate for further development in antibacterial therapies .

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical (NLO) properties of triazole derivatives. The unique electronic structure of N-substituted triazoles allows them to be used in photonic devices and materials with enhanced optical characteristics. The synthesis of derivatives similar to this compound has been linked to improved NLO responses, making them suitable for applications in laser technology and optical switching .

Sensor Applications

Triazole compounds have potential applications in sensor technology due to their ability to interact with various analytes. Their chemical structure allows for selective binding with metal ions or biomolecules, which can be utilized in the development of sensors for environmental monitoring or medical diagnostics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : Using appropriate thio and amine derivatives.
  • Substitution Reactions : Introducing the bromobenzyl and fluorophenyl groups via nucleophilic substitution.
  • Final Amide Formation : Coupling with 2-methyl-3-nitrobenzoyl chloride to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Data Summary Table

ApplicationDescriptionReferences
Anticancer ActivityEffective against A549 and glioblastoma cells
Antifungal PropertiesInhibits ergosterol synthesis in fungi
Antibacterial EffectsActive against various bacterial strains
Nonlinear Optical PropertiesEnhanced optical characteristics for photonic devices
Sensor ApplicationsSelective binding for environmental/medical sensors

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring and the nitrobenzamide moiety are often involved in binding to active sites of enzymes, inhibiting their activity. The bromobenzylthio and fluorophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable 1,2,4-Triazole Derivatives

Compound Name/ID Core Structure Key Substituents Functional Groups Reference
Target Compound 1,2,4-Triazole 4-Bromobenzylthio, 4-fluorophenyl, 2-methyl-3-nitrobenzamide Thioether, Nitro, Amide -
2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide () 1,2,4-Triazole 5-Bromobenzofuran, Phenyl, Phenylacetamide Thioether, Amide
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs () 1,2,4-Triazole 3-Bromophenyl, Aryl amines Amine
Compounds [10–15] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, α-halogenated ketones Sulfonyl, Thioether, Ketone
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoyl derivatives () 1,2,4-Triazole Benzylthio, Chlorophenyl, Sulfamoyl Thioether, Sulfonamide
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () 1,2,4-Triazole 4-Bromophenyl, Pyridinyl, Fluorophenylacetamide Thioether, Amide

Key Observations :

  • Halogenation : Unlike bromobenzofuran () or chlorophenyl derivatives (), the 4-bromobenzyl and 4-fluorophenyl groups in the target compound may optimize lipophilicity and π-π stacking interactions .

Key Observations :

  • The target compound likely shares S-alkylation steps with and but diverges in the use of nitrobenzamide coupling, which may require stringent anhydrous conditions .
  • highlights the role of recrystallization in achieving high-purity analogs, a step critical for the target compound’s nitro group stability .

Physical and Spectral Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Shifts (Key Signals) Reference
Target Compound Not reported Expected: νC=S (~1250), νNO₂ (~1520), νNH (~3300) Not reported -
Compounds [10–15] () Not reported νC=O (1663–1682), νS-H (absent), νC=S (1247–1255) Aromatic H: δ 7.2–8.1 ppm
Compound 51 () 266–268 νC=O (1680), νNH (3300–3400) Aromatic H: δ 7.5–8.3 ppm
4-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole () 507 K (234°C) νNO₂ (~1525), νC-Cl (~750) Aromatic H: δ 7.8–8.2 ppm

Key Observations :

  • The absence of νS-H in the target compound’s IR spectrum (inferred from ) confirms the thione tautomer, consistent with triazole derivatives .
  • The nitro group’s νNO₂ (~1520 cm⁻¹) and aromatic proton shifts (δ 7.8–8.2 ppm) align with nitrophenyl analogs in .

Biological Activity

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure

The compound features a complex molecular structure characterized by:

  • A triazole ring which enhances its biological activity.
  • A bromobenzyl thio group that may contribute to its interaction with biological targets.
  • A nitrobenzamide moiety that could influence its pharmacokinetic properties.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may function effectively against various microbial strains. For instance, studies on related triazole compounds have demonstrated promising results against:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Active against Candida albicans and other fungal strains.

A study indicated that modifications in the triazole structure significantly affect antimicrobial potency, suggesting that the presence of the bromobenzyl group could enhance activity against resistant strains .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Preliminary studies indicate that this compound might exhibit cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : Related compounds have shown IC50 values in the low micromolar range against cancer cell lines, indicating significant potency .

Molecular dynamics simulations suggest that such compounds interact with cancer-related proteins primarily through hydrophobic contacts, enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity. Key observations include:

  • Bromobenzyl Group : Enhances interaction with target proteins.
  • Nitro Group : Influences solubility and permeability.
  • Fluorine Substitution : Often increases metabolic stability and bioavailability.

Case Studies

Several case studies highlight the biological efficacy of similar triazole derivatives:

  • Antimicrobial Efficacy Study : A series of 2-substituted triazoles were tested against standard bacterial and fungal strains. Compounds with similar structural features to our compound showed significant inhibition zones, suggesting a strong correlation between structure and antimicrobial effectiveness .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain triazole derivatives exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin, reinforcing their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step procedures, including thioether formation and triazole ring closure. Key steps include:

  • Refluxing intermediates (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) with fluorinated benzoyl chlorides in anhydrous acetonitrile at 80°C for 4 hours to form thiolated triazole intermediates .
  • Subsequent alkylation or condensation reactions under nitrogen atmosphere to introduce the 4-bromobenzyl and nitrobenzamide moieties.
  • Purification via recrystallization in ethanol or acetonitrile to isolate the final product.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR to confirm substituent positions and integration ratios (e.g., distinguishing aromatic protons and nitro/methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (using SHELX programs) to resolve ambiguities in regiochemistry and confirm stereoelectronic effects of the 4-bromobenzyl and fluorophenyl groups .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

Standardize protocols by:

  • Using HPLC-purified batches (>95% purity) to minimize batch-to-batch variability.
  • Employing positive controls (e.g., known 5-lipoxygenase inhibitors) in enzyme inhibition assays to validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?

  • Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability .
  • Substitute the nitro group with a methoxy group to study changes in π-π stacking interactions with target proteins .
  • Use density functional theory (DFT) to predict electronic effects of substitutions on binding affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Perform molecular dynamics simulations to account for solvent effects and protein flexibility, which static DFT models may overlook.
  • Validate hypotheses with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can crystallographic data (e.g., from SHELXL) inform structure-based drug design?

  • Analyze torsion angles and hydrogen-bonding networks to identify rigid regions of the molecule for scaffold optimization .
  • Overlay co-crystal structures with homologous proteins (e.g., 5-lipoxygenase) to map steric clashes or favorable interactions .

Q. What are the best practices for handling solubility and stability challenges during in vitro assays?

  • Use DMSO stock solutions (<10 mM) with sonication to prevent aggregation.
  • Monitor degradation via UV-Vis spectroscopy at λmax ≈ 270 nm (nitrobenzamide absorbance) over 24-hour periods .

Methodological Notes

  • Safety Protocols : Store the compound at –20°C under inert gas (argon) to prevent oxidation of the thioether group. Handle using PPE (gloves, goggles) due to nitro group toxicity .
  • Data Validation : Cross-reference crystallographic data (e.g., R-factor < 0.05) with NMR/HRMS to confirm structural assignments .

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